5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules. The presence of the trifluoromethyl group often enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Coupling with the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased durability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the trifluoroethyl group, resulting in different biological activity and physical properties.
N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the methoxyphenyl group, leading to variations in its interaction with biological targets.
5-(3-methoxyphenyl)-N-ethyl-1H-pyrazole-3-carboxamide: Contains an ethyl group instead of a trifluoroethyl group, affecting its stability and metabolic resistance
Uniqueness
The presence of both the methoxyphenyl and trifluoroethyl groups in 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide makes it unique in terms of its enhanced stability, lipophilicity, and ability to interact with a wide range of biological targets. This combination of features contributes to its potential as a versatile compound in various fields of research .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-9-4-2-3-8(5-9)10-6-11(19-18-10)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIGLCSOFKQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.